Cas no 13474-48-1 (1-phenyl-2-pyridin-2-ylethane-1,2-dione)
13474-48-1 structure
Product Name:1-phenyl-2-pyridin-2-ylethane-1,2-dione
Numero CAS:13474-48-1
MF:C13H9NO2
MW:211.216063261032
CID:1243305
PubChem ID:251601
Update Time:2025-04-20
1-phenyl-2-pyridin-2-ylethane-1,2-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-phenyl-2-pyridin-2-ylethane-1,2-dione
- CTK0I1008
- AC1L5K7E
- 1-Phenyl-2-(pyridin-2-yl)-1,2-ethanedione
- AR-1C5200
- NSC72180
- NCIOpen2_003749
- 1-Phenyl-2-(2-pyridyl)ethanedione
- 1-phenyl-2-pyridin-2-yl-ethane-1,2-dione
- phenyl-pyridin-2-yl-ethanedione
- 1-(Pyrid-2-yl)-2-phenyl-1,2-ethanedione
- AC1Q5BUS
- SureCN5012058
- 1-phenyl-2-(2-pyridyl)-1,2-ethanedione
- 1-phenyl-2-(pyridin-2-yl)ethane-1,2-dione
- 1-phenyl-2-(2-pyridinyl)ethane-1,2-dione
- CTK0I1008; AC1L5K7E; 1-Phenyl-2-(pyridin-2-yl)-1,2-ethanedione; AR-1C5200; NSC72180; NCIOpen2_003749; 1-Phenyl-2-(2-pyridyl)ethanedione; 1-phenyl-2-pyridin-2-yl-ethane-1,2-dione; phenyl-pyridin-2-yl-ethanedione; 1-(Pyrid-2-yl)-2-phenyl-1,2-ethanedione; AC1Q5BUS; SureCN5012058; 1-phenyl-2-(2-pyridyl)-1,2-ethanedione; 1-phenyl-2-(pyridin-2-yl)ethane-1,2-dione; 1-phenyl-2-(2-pyridinyl)ethane-1,2-dione;
- 1-Phenyl-2-(2-pyridinyl)-1,2-ethanedione #
- 13474-48-1
- NSC-72180
- SCHEMBL5012058
- DTXSID70290976
- 1-phenyl-2-(2-pyridyl)ethane-1,2-dione
- 1 -phenyl-2-(2-pyridinyl)ethanedione
-
- Inchi: 1S/C13H9NO2/c15-12(10-6-2-1-3-7-10)13(16)11-8-4-5-9-14-11/h1-9H
- Chiave InChI: YJHZXKQYHAYVOU-UHFFFAOYSA-N
- Sorrisi: O=C(C(C1C=CC=CN=1)=O)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 211.06337
- Massa monoisotopica: 211.063328530g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 269
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 47Ų
Proprietà sperimentali
- PSA: 47.03
1-phenyl-2-pyridin-2-ylethane-1,2-dione Letteratura correlata
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
13474-48-1 (1-phenyl-2-pyridin-2-ylethane-1,2-dione) Prodotti correlati
- 27049-45-2(2-phenyl-1-(pyridin-2-yl)ethan-1-one)
- 492-73-9(bis(pyridin-2-yl)ethane-1,2-dione)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso